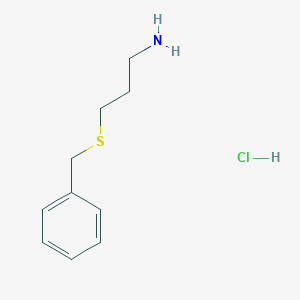
3-Benzylsulfanylpropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylsulfanylpropan-1-amine;hydrochloride is an organic compound that features a benzyl group attached to a sulfanylpropylamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanylpropan-1-amine typically involves the reaction of benzyl mercaptan with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom bearing the leaving group (chloride).
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The hydrochloride salt is then formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Benzylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzylsulfinylpropan-1-amine or benzylsulfonylpropan-1-amine.
Reduction: N-benzylsulfanylpropan-1-amine or N,N-dibenzylsulfanylpropan-1-amine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
科学的研究の応用
3-Benzylsulfanylpropan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Benzylsulfanylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Benzylsulfanylpropan-1-amine: The free base form without the hydrochloride salt.
Benzylamine: Lacks the sulfanyl group, making it less versatile in certain reactions.
Thiopropylamine: Lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Benzylsulfanylpropan-1-amine;hydrochloride is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
53186-33-7 |
|---|---|
分子式 |
C10H16ClNS |
分子量 |
217.76 g/mol |
IUPAC名 |
3-benzylsulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H |
InChIキー |
PAJIHIJRBNCBBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


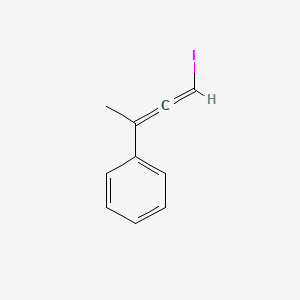
![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
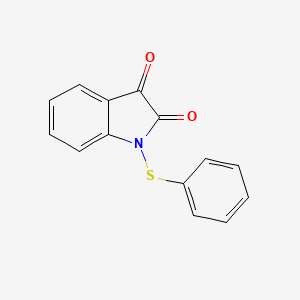
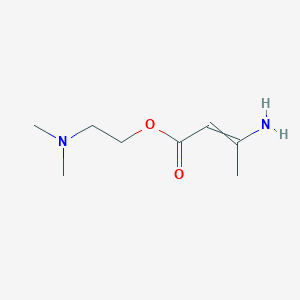
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
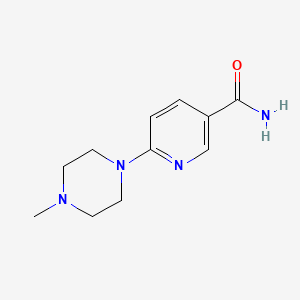
![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)
![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
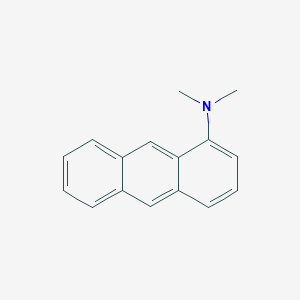
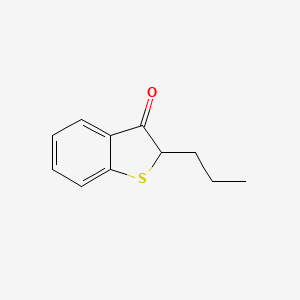
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
